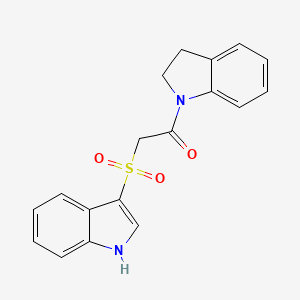

2-((1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-(1H-indol-3-ylsulfonyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c21-18(20-10-9-13-5-1-4-8-16(13)20)12-24(22,23)17-11-19-15-7-3-2-6-14(15)17/h1-8,11,19H,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIXSPAKGNLHJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CS(=O)(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone typically involves the reaction of indole derivatives with sulfonyl chlorides under basic conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction between 1H-indole-3-sulfonyl chloride and indoline. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.

Major Products Formed

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogs and their properties:

Functional Group Impact on Physicochemical Properties

- Sulfonyl vs. Thioether Groups: The sulfonyl group in the target compound increases polarity and hydrogen-bonding capacity compared to thioether analogs (e.g., 1-(1H-Indol-3-yl)-2-[(4-nitrophenyl)thio]ethanone), which may enhance receptor binding but reduce membrane permeability . Thioether-containing analogs exhibit higher lipophilicity, correlating with improved antimalarial activity (IC₅₀ = 90–240 nM) .

- Indolin-1-yl vs. Piperazine-containing analogs (e.g., 3a–v in ) show enhanced selectivity for serotonin receptors due to the basic nitrogen interacting with receptor pockets .

Biological Activity

The compound 2-((1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 226.29 g/mol

- CAS Number : 926198-68-7

This structure features a sulfonyl group attached to an indole core, which is significant for its biological activity.

Antimicrobial Effects

Research indicates that indole derivatives, including the compound , exhibit notable antimicrobial properties. For instance, a study highlighted that related indole compounds displayed significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as follows:

| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|

| Compound A | 0.09 | 0.18 |

| Compound B | 0.181 | 0.36 |

| This compound | TBD | TBD |

These findings suggest that the compound may possess similar antimicrobial potential, warranting further investigation into its efficacy against specific pathogens.

Antiviral Activity

The antiviral properties of indole derivatives have also been explored extensively. Studies have shown that certain indole-based compounds can inhibit viral replication in vitro. For example, one study reported IC values for antiviral activity against the influenza virus (H1N1) and herpes simplex virus (HSV-1):

| Compound | IC (H1N1, µM) | IC (HSV-1, µM) |

|---|---|---|

| Compound C | 0.0027 | 0.0022 |

| Compound D | 0.0051 | TBD |

| This compound | TBD | TBD |

These results indicate that the compound may have potential as an antiviral agent, particularly if it can be optimized through structural modifications.

The mechanisms through which indole derivatives exert their biological effects often involve interactions with specific enzymes or receptors within microbial or viral systems:

- Antibacterial Activity : Indoles may inhibit bacterial cell wall synthesis or interfere with protein synthesis.

- Antiviral Activity : These compounds can target viral enzymes or disrupt viral entry into host cells.

In silico studies have shown promising binding affinities of these compounds to key targets involved in biofilm formation and viral replication, suggesting a rational approach for further development.

Case Study 1: Antibacterial Efficacy

In a recent study, a series of indole derivatives were synthesized and tested for their antibacterial properties. The results indicated that modifications to the indole ring significantly influenced their activity against Staphylococcus aureus and Escherichia coli.

Case Study 2: Antiviral Potential

Another investigation focused on the antiviral capabilities of various indole derivatives against H1N1 and HSV-1. The findings demonstrated that specific substitutions on the indole ring enhanced the compounds' potency, making them viable candidates for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.